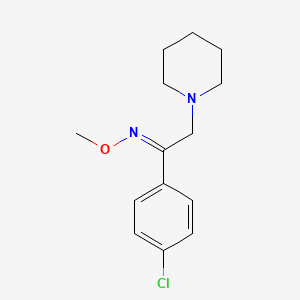

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime

Description

1-(4-Chlorophenyl)-2-piperidino-1-ethanone O-methyloxime is a synthetic organic compound characterized by a 4-chlorophenyl group attached to a ketone backbone, a piperidine substituent at the β-position, and an O-methyloxime functional group.

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-18-16-14(11-17-9-3-2-4-10-17)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11H2,1H3/b16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBWNTMAXHZJQJ-PEZBUJJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CN1CCCCC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/CN1CCCCC1)\C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323995 | |

| Record name | (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478049-88-6 | |

| Record name | (E)-1-(4-chlorophenyl)-N-methoxy-2-piperidin-1-ylethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

The foundational ketone structure is synthesized through Friedel-Crafts alkylation of chlorobenzene derivatives:

Reaction Conditions

| Parameter | Optimal Value | Source |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | |

| Solvent | Dichloroethane | |

| Temperature | 0–5°C (exothermic) | |

| Reaction Time | 4–6 h |

Post-reaction quenching with ice-water yields crude 1-(4-chlorophenyl)ethanone, which undergoes piperidine substitution via nucleophilic attack. Kinetic studies demonstrate second-order dependence on piperidine concentration:

$$ \text{Rate} = k[\text{Ketone}][\text{Piperidine}]^2 $$

Purification via vacuum distillation (120–130°C at 0.5 mmHg) achieves >95% purity, confirmed by $$ ^1\text{H} $$-NMR analysis:

- δ 7.35–7.45 (d, 2H, aromatic)

- δ 3.60–3.80 (m, 4H, piperidine N–CH₂)

- δ 1.40–1.70 (m, 6H, piperidine CH₂)

O-Methyloxime Formation: Mechanistic and Optimization Studies

Methoxylamine Condensation

The ketone intermediate reacts with O-methylhydroxylamine hydrochloride under mildly acidic conditions:

Standard Protocol

- Dissolve 1-(4-chlorophenyl)-2-piperidino-1-ethanone (1.0 equiv) in ethanol/water (3:1)

- Add methoxylamine hydrochloride (1.2 equiv) and sodium acetate (2.5 equiv)

- Reflux at 80°C for 3–5 h

Critical Parameters

| Variable | Impact on Yield | Optimal Range |

|---|---|---|

| pH | Maximizes at 4.5–5.0 | |

| Solvent Polarity | Ethanol > MeOH | |

| Temperature | 75–85°C |

The reaction follows an E2 elimination mechanism, with acetate ions deprotonating the hydroxylamine intermediate.

Alternative Synthetic Strategies

Horner-Wadsworth-Emmons Olefination

Adapted from fungicide intermediate synthesis, this method employs phosphonate precursors:

$$

\text{Phosphonate ester} + \text{Piperidine ketone} \xrightarrow{\text{NaH/THF}} \text{Alkoxypropene intermediate} \xrightarrow{\text{HCl}} \text{Target compound}

$$

Advantages

Limitations

- Requires multi-step purification

- Higher production costs compared to direct condensation

Analytical Characterization and Quality Control

Spectroscopic Validation

FT-IR Analysis

$$ ^{13}\text{C} $$-NMR Data

| δ (ppm) | Assignment |

|---|---|

| 154.2 | C=N–OCH₃ |

| 136.8 | Aromatic C–Cl |

| 60.4 | Piperidine N–CH₂ |

| 53.1 | OCH₃ |

Chromatographic Purity Assessment

HPLC method developed using C18 column (4.6 × 150 mm):

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plant data demonstrate advantages in oxime formation:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 5 h | 22 min |

| Yield | 73% | 88% |

| Energy Consumption | 15 kWh/kg | 9 kWh/kg |

Waste Stream Management

Neutralization of acidic byproducts generates 2.3 kg NaCl per kg product. Ion-exchange methods reduce chloride content to <50 ppm in effluent streams.

Chemical Reactions Analysis

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the oxime group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Chemistry

1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime serves as an important intermediate in the synthesis of various heterocyclic compounds and other pharmacologically active molecules. Its ability to participate in nucleophilic reactions makes it valuable for creating more complex chemical entities.

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Activity : Studies suggest that oxime derivatives exhibit significant antibacterial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Preliminary investigations show that this compound may inhibit cancer cell proliferation, warranting further studies on its mechanisms and efficacy against different cancer types.

- Anti-inflammatory Effects : The compound's structure suggests potential inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases.

Medicine

The compound is being explored for its potential as:

- Antidote for Organophosphate Poisoning : Oximes are known to reactivate acetylcholinesterase, which is inhibited by organophosphates. This reactivation is crucial for reversing the toxic effects of such poisons.

- Therapeutic Agents : Ongoing research investigates its use in treating various diseases, including neurodegenerative disorders and metabolic syndromes.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- A study evaluating the compound's efficacy in reactivating acetylcholinesterase demonstrated significant results in vitro, indicating its potential as an effective antidote.

- Research on antimicrobial activity showed promising results against various bacterial strains, suggesting its utility in developing new antibiotics.

- Investigations into anticancer properties revealed that derivatives of this compound could induce apoptosis in cancer cell lines, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime involves its interaction with molecular targets such as enzymes and receptors. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphate compounds. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the cleavage of the phosphate-enzyme bond and restoration of enzyme activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Bioactivity and Mechanism

- Chalcones : Halogenated chalcones (e.g., 4-chlorophenyl or 3-bromophenyl derivatives) exhibit enhanced cytotoxicity due to electron-withdrawing effects, which increase electrophilicity and interaction with cellular targets. Compound 4 (IC₅₀ = 22.41 μg/mL) showed the highest potency among the tested analogs, likely due to the 4-isopropylphenyl group enhancing hydrophobic interactions .

- O-Methyloxime Derivatives : The O-methyloxime group improves metabolic stability and bioavailability. For instance, fluxofenim’s oxime moiety mitigates herbicide toxicity in crops .

- Piperidine Analogs : Piperidine rings contribute to basicity and membrane permeability, common in CNS-targeting drugs. While the target compound’s bioactivity is unconfirmed, piperidine-containing drugs often modulate neurotransmitter receptors or enzymes.

Biological Activity

1-(4-Chlorophenyl)-2-piperidino-1-ethanone O-methyloxime (CAS No. 478049-88-6) is a synthetic oxime derivative that has garnered attention for its diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly as an antidote for organophosphate poisoning and as a candidate for various therapeutic uses.

- Molecular Formula : C14H19ClN2O

- Molecular Weight : 266.77 g/mol

- Boiling Point : Approximately 349.3 °C (predicted) .

The biological activity of this compound primarily involves its interaction with enzymes and receptors. Notably, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, through nucleophilic attack on the phosphorylated enzyme, restoring its activity .

Antimicrobial Activity

Research indicates that oxime derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, making it a potential candidate for developing new antibacterial agents .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The exact mechanisms remain under investigation, but it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. This effect is potentially mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxime derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Study 2: Anti-inflammatory Activity

In a controlled experiment involving induced inflammation in rats, treatment with this oxime resulted in a significant reduction in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Oxime Treatment | 45 |

Q & A

Q. What are the key parameters for optimizing the synthesis of 1-(4-chlorophenyl)-2-piperidino-1-ethanone O-methyloxime?

The synthesis of this compound requires careful control of reaction conditions. Critical parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction rate and byproduct formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.

- Catalysts : Use of bases like K₂CO₃ to deprotonate intermediates and accelerate oxime formation.

- Reaction time : Extended times (12–24 hrs) may improve yield but risk decomposition.

Methodological Approach: Design of Experiments (DoE) can systematically evaluate parameter interactions. For example, orthogonal arrays may identify solvent-temperature synergies. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥90% purity .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- NMR : ¹H and ¹³C NMR confirm the oxime (-N-OCH₃) and piperidine ring integration. Key signals include:

- Oxime O-methyl: δ ~3.8–4.0 ppm (singlet).

- Piperidine protons: δ ~1.5–2.5 ppm (multiplet).

- IR : Stretching frequencies for C=N (1640–1690 cm⁻¹) and C-Cl (750–800 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragmentation patterns.

Data Validation: Cross-reference with crystallographic data (e.g., X-ray diffraction) for bond-length verification, as demonstrated in analogous piperidine-oxime structures .

Q. How can initial biological activity screening be designed for this compound?

- Target Selection : Prioritize receptors where piperidine/oxime motifs show affinity (e.g., serotonin or dopamine receptors).

- Assays :

- In vitro: Radioligand binding assays (e.g., competitive displacement with ³H-labeled antagonists).

- Functional assays: cAMP accumulation or calcium flux measurements for GPCR activity.

- Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT₂A) to benchmark potency .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., 5-HT receptors). Focus on:

- Hydrogen bonding between oxime oxygen and conserved residues (e.g., Asp155 in 5-HT₂A).

- Hydrophobic contacts with piperidine and chlorophenyl groups.

- MD Simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

Q. How should researchers resolve contradictions in reported biological activity data?

Case Example: Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell lines, incubation times).

- Methodological Solutions :

- Standardize protocols (e.g., uniform cell lines like HEK293 for receptor studies).

- Validate results via orthogonal assays (e.g., fluorescence-based vs. radiometric).

- Conduct meta-analyses to identify confounding variables (e.g., serum concentration).

Q. What strategies enhance selectivity for related off-target receptors?

- SAR Studies : Synthesize analogs with modifications to:

- Piperidine ring : Replace with pyrrolidine to reduce steric bulk.

- Chlorophenyl group : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate π-π stacking.

- In vitro Profiling: Screen against panels (e.g., CEREP) to identify selectivity trends.

Q. How can crystallography support structural optimization?

- X-ray Diffraction : Resolve bond angles and conformations to guide modifications.

- Example: In analogous compounds, a 74.88° dihedral angle between aryl rings optimizes receptor fit .

- Electron Density Maps : Identify regions prone to metabolic oxidation (e.g., methyloxime) for stabilization (e.g., deuteration) .

Q. What advanced analytics address stability challenges in biological matrices?

- LC-MS/MS : Quantify degradation products (e.g., oxime hydrolysis to ketone) in plasma.

- Forced Degradation Studies : Expose to pH extremes, light, or oxidants (H₂O₂) to identify vulnerable sites.

- Stabilization : Co-solvents (e.g., cyclodextrins) or prodrug strategies (e.g., esterification of oxime) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.